Cas no 1797043-58-3 (N-[2-(4-chlorophenyl)ethyl]-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine)

N-[2-(4-chlorophenyl)ethyl]-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine is a synthetic quinoline derivative with a structurally optimized design for targeted biochemical applications. The compound features a 4-chlorophenylethylamine moiety linked to a fluoro-substituted quinoline core, further modified by a piperidine-1-carbonyl group at the 3-position. This configuration enhances binding affinity and selectivity, making it suitable for pharmacological research, particularly in receptor modulation studies. The fluorine substitution improves metabolic stability, while the piperidine carbonyl group contributes to solubility and bioavailability. Its well-defined structure allows for precise investigation in medicinal chemistry, offering potential as a scaffold for developing novel therapeutic agents. The compound is supplied with high purity for reliable experimental reproducibility.
N-[2-(4-chlorophenyl)ethyl]-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine structure
1797043-58-3 structure
Product name:N-[2-(4-chlorophenyl)ethyl]-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine
CAS No:1797043-58-3
MF:C23H23ClFN3O
Molecular Weight:411.899627923965
CID:5323791
PubChem ID:71700085

N-[2-(4-chlorophenyl)ethyl]-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine 化学的及び物理的性質

名前と識別子

    • [4-[[2-(4-Chlorophenyl)ethyl]amino]-6-fluoro-3-quinolinyl]-1-piperidinylmethanone
    • N-[2-(4-CHLOROPHENYL)ETHYL]-6-FLUORO-3-(PIPERIDINE-1-CARBONYL)QUINOLIN-4-AMINE
    • 1797043-58-3
    • F6609-6759
    • (4-{[2-(4-chlorophenyl)ethyl]amino}-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone
    • STL298619
    • (4-((4-chlorophenethyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone
    • AKOS022138359
    • [4-[2-(4-chlorophenyl)ethylamino]-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone
    • N-[2-(4-chlorophenyl)ethyl]-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine
    • インチ: 1S/C23H23ClFN3O/c24-17-6-4-16(5-7-17)10-11-26-22-19-14-18(25)8-9-21(19)27-15-20(22)23(29)28-12-2-1-3-13-28/h4-9,14-15H,1-3,10-13H2,(H,26,27)
    • InChIKey: DSUNWUIKCQZFTM-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)CCNC1C2C=C(C=CC=2N=CC=1C(N1CCCCC1)=O)F

計算された属性

  • 精确分子量: 411.1513682g/mol
  • 同位素质量: 411.1513682g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 29
  • 回転可能化学結合数: 5
  • 複雑さ: 536
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 5.7
  • トポロジー分子極性表面積: 45.2Ų

じっけんとくせい

  • 密度みつど: 1.308±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 620.1±55.0 °C(Predicted)
  • 酸度系数(pKa): 6.30±0.50(Predicted)

N-[2-(4-chlorophenyl)ethyl]-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6609-6759-3mg
N-[2-(4-chlorophenyl)ethyl]-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine
1797043-58-3
3mg
$63.0 2023-09-07
Life Chemicals
F6609-6759-4mg
N-[2-(4-chlorophenyl)ethyl]-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine
1797043-58-3
4mg
$66.0 2023-09-07
Life Chemicals
F6609-6759-5mg
N-[2-(4-chlorophenyl)ethyl]-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine
1797043-58-3
5mg
$69.0 2023-09-07
Life Chemicals
F6609-6759-10μmol
N-[2-(4-chlorophenyl)ethyl]-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine
1797043-58-3
10μmol
$69.0 2023-09-07
Life Chemicals
F6609-6759-1mg
N-[2-(4-chlorophenyl)ethyl]-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine
1797043-58-3
1mg
$54.0 2023-09-07
Life Chemicals
F6609-6759-10mg
N-[2-(4-chlorophenyl)ethyl]-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine
1797043-58-3
10mg
$79.0 2023-09-07
Life Chemicals
F6609-6759-5μmol
N-[2-(4-chlorophenyl)ethyl]-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine
1797043-58-3
5μmol
$63.0 2023-09-07
Life Chemicals
F6609-6759-20μmol
N-[2-(4-chlorophenyl)ethyl]-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine
1797043-58-3
20μmol
$79.0 2023-09-07
Life Chemicals
F6609-6759-15mg
N-[2-(4-chlorophenyl)ethyl]-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine
1797043-58-3
15mg
$89.0 2023-09-07
Life Chemicals
F6609-6759-20mg
N-[2-(4-chlorophenyl)ethyl]-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine
1797043-58-3
20mg
$99.0 2023-09-07

N-[2-(4-chlorophenyl)ethyl]-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine 関連文献

N-[2-(4-chlorophenyl)ethyl]-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amineに関する追加情報

N-[2-(4-chlorophenyl)ethyl]-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine: A Comprehensive Overview

The compound N-[2-(4-chlorophenyl)ethyl]-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine (CAS No. 1797043-58-3) is a highly specialized organic molecule with significant potential in the field of medicinal chemistry. This compound belongs to the class of quinolines, which are known for their diverse biological activities and applications in drug discovery. The structure of this molecule is characterized by a quinoline ring system, which serves as a scaffold for various functional groups, including a fluorine atom at position 6, a piperidine carbonyl group at position 3, and an N-substituted ethyl group with a 4-chlorophenyl moiety at position 4.

Recent studies have highlighted the importance of quinoline derivatives in the development of novel therapeutic agents. The presence of the piperidine carbonyl group in this compound introduces additional flexibility and hydrogen bonding capabilities, which are crucial for enhancing its bioavailability and pharmacokinetic properties. Furthermore, the fluorine atom at position 6 contributes to the molecule's lipophilicity, potentially improving its ability to cross cellular membranes and interact with target proteins.

The N-[2-(4-chlorophenyl)ethyl] group attached to the quinoline ring adds another layer of complexity to this molecule. This substituent not only enhances the molecule's solubility but also plays a significant role in modulating its pharmacodynamic properties. The chlorophenyl moiety is known to impart electronic effects that can influence the molecule's reactivity and selectivity towards specific biological targets.

From a synthetic perspective, the construction of N-[2-(4-chlorophenyl)ethyl]-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine involves a series of intricate organic transformations. These include Friedel-Crafts alkylation, amide bond formation, and fluorination reactions. The synthesis pathway is designed to ensure high yields and purity, making it suitable for large-scale production in pharmaceutical settings.

Recent research has focused on evaluating the biological activity of this compound. In vitro studies have demonstrated its potent inhibitory effects on several key enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, preliminary animal studies have indicated that this compound exhibits favorable pharmacokinetic profiles, with moderate clearance rates and prolonged half-life.

The quinolinone core of this molecule has been extensively studied for its ability to bind to various protein targets, including kinases and proteases. The introduction of the piperidine carbonyl group further enhances its binding affinity by creating additional interaction sites within the active site of target enzymes. This makes it a promising candidate for drug development programs targeting chronic inflammatory diseases and other conditions where enzyme inhibition is critical.

Another area of interest lies in the potential of this compound as a modulator of cellular signaling pathways. Its ability to influence key signaling molecules such as NF-kB and MAPK has been documented in recent publications. These findings underscore its potential role in treating conditions characterized by dysregulated cellular signaling, such as autoimmune disorders and certain types of cancer.

In terms of structural optimization, researchers have explored various modifications to improve the compound's efficacy and reduce potential side effects. For instance, substituting the chlorine atom with other halogens or altering the length of the ethyl chain has been shown to significantly impact both its pharmacokinetic properties and biological activity.

The development of N-[2-(4-chlorophenyl)ethyl]-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine represents a significant advancement in medicinal chemistry. Its unique combination of structural features makes it a versatile tool for exploring novel therapeutic strategies across multiple disease areas. As research continues to unfold, this compound is expected to play an increasingly important role in drug discovery pipelines worldwide.

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